Uhmcp1

Spliceosome Protein-protein interaction Chemical probe

Standard splicing inhibitors (H3B-8800, pladienolides) target the SF3b complex, confounding interpretation of U2AF65-specific functions. UHMCP1 directly engages the hydrophobic pocket of the U2AF65 UHM domain, blocking SF3b155 interaction without affecting RBM39 or SPF45. - EC50: 140 µM in HEK293 cells - Selectivity: No activity on RBM39 or SPF45 pathways - Application: Spliceosome assembly, synthetic lethality in splicing mutant cancers - Supply: Research-grade, first-generation benchmark for analog comparison (SF-153, AP232)

Molecular Formula C19H27N3
Molecular Weight 297.4 g/mol
Cat. No. B12396136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUhmcp1
Molecular FormulaC19H27N3
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC(CCC1=CNC2=CC=CC=C21)N3CC4CCC(C3)C4N
InChIInChI=1S/C19H27N3/c1-13(22-11-15-8-9-16(12-22)19(15)20)6-7-14-10-21-18-5-3-2-4-17(14)18/h2-5,10,13,15-16,19,21H,6-9,11-12,20H2,1H3/t13?,15-,16+,19?
InChIKeyWCIFBVNRBHWVFY-XFROLERWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UHMCP1 Probe Overview


UHMCP1 (also referred to as UHMCP1 dihydrochloride) is a small-molecule chemical probe that specifically targets the U2AF homology motif (UHM) domain, a critical protein-protein interaction interface in RNA splicing factors [1]. It binds to the hydrophobic pocket of the U2AF65 UHM domain, thereby preventing the interaction between SF3b155 and U2AF65, which modulates spliceosome assembly and RNA splicing .

Target
U2AF65‑UHM domain in spliceosome assembly
Mechanism
Inhibits SF3b155/U2AF65 protein‑protein interaction
Use context
U2AF65‑dependent splicing probe in cellular models

UHMCP1 vs. Generic Splicing Inhibitors


UHMCP1 occupies a unique chemical space among splicing modulators by directly engaging the hydrophobic pocket of U2AF65-UHM [1]. In contrast, clinically advanced splicing inhibitors such as H3B-8800 target the SF3b complex, and pladienolides bind the SF3b subunit at a distinct site [2]. Even among UHM-directed tool compounds, selectivity varies markedly: SF-153 preferentially inhibits RBM39 and SPF45, while AP232 targets U2AF1. Substituting any of these compounds for UHMCP1 would alter the biological readout and compromise experimental reproducibility.

UHMCP1 profile Binds U2AF65‑UHM hydrophobic pocket; prevents SF3b155/U2AF65 interaction
Substitution mismatch SF3b‑complex inhibitors (H3B‑8800, pladienolides) engage a distinct site; splicing modulation readout may shift
UHM paralog selectivity U2AF65‑selective; no significant activity on RBM39 or SPF45
Substitution mismatch SF‑153 targets RBM39/SPF45; AP232 inhibits U2AF1 – domain‑specific splicing effects may not transfer
Chemical probe class First‑generation U2AF65‑UHM binder with reported Kd/EC50 reference data
Substitution mismatch Next‑gen UHM inhibitors (SF‑153, AP232) differ in affinity, paralog selectivity and cell‑type response; requires side‑by‑side validation

UHMCP1 Quantitative Comparison


U2AF65-UHM Binding Affinity vs. SF-153

UHMCP1 inhibits the SF3b155/U2AF65 protein-protein interaction with a Kd of 79–80 µM, as determined by in vitro competition assays [1]. In comparison, the next-generation UHM inhibitor SF-153 exhibits an IC50 of 45.8 µM against RBM39-UHM and SPF45-UHM, reflecting improved potency but against different UHM paralogs .

U2AF65‑UHM binding affinity vs. SF‑153
Context‑dependent
UHMCP1: Kd = 79–80 µM (SF3b155/U2AF65) SF‑153: IC50 = 45.8 µM (RBM39/SPF45‑UHM)
Supports domain‑specific probe selection; target paralog specificity varies across UHM family
Direct comparison limited by different assay platforms (competition vs. HTRF)
Spliceosome Protein-protein interaction Chemical probe

Cytotoxicity: HEK293 vs. Leukemia Cell Lines

UHMCP1 displays an EC50 of 140 µM for cytotoxicity in HEK293 cells . In contrast, SF-153 inhibits cell growth in leukemia cell lines (MV4–11, NKM-1, K562) with IC50 values of 17–27 µM [1]. This differential cytotoxicity profile may influence compound selection for specific cellular models.

Cytotoxicity HEK293 vs. leukemia lines
Context‑dependent
UHMCP1: EC50 = 140 µM (HEK293) SF‑153: IC50 = 17–27 µM (MV4‑11, NKM‑1, K562)
Cell‑type‑dependent cytotoxicity; may inform model selection for viability studies
Cross‑cell‑type comparison; cell line identity and assay conditions differ
Cytotoxicity HEK293 Leukemia

Selectivity for U2AF65-UHM over Other UHM Domains

UHMCP1 is selective for the U2AF65-UHM domain, inhibiting the SF3b155/U2AF65 interaction [1]. In comparison, AP232 selectively inhibits U2AF1-UHM with an IC50 of 7.96 µM and 3–24-fold selectivity over other UHM domains . SF-153 preferentially targets RBM39-UHM and SPF45-UHM over other UHM-containing proteins . This selectivity distinction is critical for experiments requiring domain-specific modulation.

Selectivity across UHM domains
Class‑level
UHMCP1: selective for U2AF65‑UHM AP232: IC50 7.96 µM (U2AF1‑UHM), 3–24‑fold selective SF‑153: prefers RBM39/SPF45‑UHM
Only reported U2AF65‑selective probe; broader UHM inhibition may confound domain‑specific readouts
Class‑level inference; selectivity data from different assay formats
Selectivity UHM domain Splicing factor

Impact on RNA Splicing and Cell Viability

UHMCP1 has been demonstrated to alter RNA splicing patterns and reduce cell viability in HEK293 cells [1]. The compound's effects include modulation of pre-mRNA accumulation, intron retention, exon skipping, and inclusion, as observed in splicing reporter assays . These functional consequences provide a baseline for evaluating novel UHM-targeting compounds.

Functional splicing modulation
Reported
Splicing reporter assays: altered pre‑mRNA accumulation, intron retention, exon skipping/inclusion
Reported functional splicing changes support probe use in mechanistic studies
Establishes baseline activity for U2AF65‑UHM inhibition in HEK293 cells
RNA splicing Functional assay Chemical probe validation

UHMCP1 Application Scenarios


U2AF65-UHM Functional Splicing Studies

UHMCP1 is ideally suited for researchers investigating the role of U2AF65-UHM in spliceosome assembly and RNA splicing regulation. Its specific inhibition of SF3b155/U2AF65 interaction [1] allows dissection of U2AF65-dependent splicing events without confounding activity on RBM39 or SPF45.

Cancer Cell Line Profiling

Given the prevalence of splicing factor mutations in myeloid neoplasms and solid tumors [1], UHMCP1 serves as a chemical probe to evaluate synthetic lethality or therapeutic windows in cancer cell lines. Its EC50 of 140 µM in HEK293 cells provides a benchmark for comparing sensitivity in cancer vs. non-cancerous cells.

Comparator for Next-Gen UHM Inhibitors

As a first-generation UHM inhibitor, UHMCP1 provides a reference point for evaluating improved analogs such as SF-153 and AP232. Comparative studies using UHMCP1 can reveal structure-activity relationships that guide medicinal chemistry optimization [1].

Spliceosome Modulation in Cell Models

UHMCP1 can be employed in cellular models (e.g., HEK293) to study the consequences of UHM domain inhibition on global splicing patterns and cell viability, aiding in the validation of splicing as a therapeutic target in oncology [1].

Application
Selection Property
Validation Focus
U2AF65‑dependent splicing studies
U2AF65‑UHM domain selectivity
SF3b155/U2AF65 interaction inhibition in splicing reporter assays
Cancer cell‑line response profiling
Cell‑type cytotoxicity profile
Viability comparison across cancerous and non‑cancerous models
UHM inhibitor SAR studies
First‑generation reference probe
Benchmark affinity and selectivity for analog comparison
Splicing modulation in cell‑based models
Functional splicing readouts
Splicing reporter and cell viability endpoints in HEK293

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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